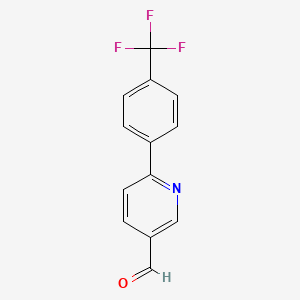

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde

描述

属性

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGBUOFMDHPPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620353 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356058-14-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure

- Reagents :

- Nicotinaldehyde derivative (e.g., 6-bromopyridine-3-carboxaldehyde)

- Trifluoromethyl-substituted phenylboronic acid

- Tetrakis(triphenylphosphine)palladium (0)

- Potassium carbonate

- Solvents :

- Anhydrous tetrahydrofuran (THF)

- Distilled water

- Conditions :

- Reaction temperature: ~80°C

- Duration: ~24 hours under nitrogen atmosphere

Steps :

- Dissolve potassium carbonate in distilled water and mix with THF under nitrogen.

- Add the nicotinaldehyde derivative followed by tetrakis(triphenylphosphine)palladium (0).

- Introduce trifluoromethyl-substituted phenylboronic acid.

- Heat the mixture at 80°C for 24 hours.

- Cool the reaction, extract with ethyl acetate, wash with brine, and dry over magnesium sulfate.

- Purify the crude product using column chromatography (e.g., 10% ethyl acetate in hexane).

Yield :

Vapor-Phase Chlorination/Fluorination Method

This method introduces the trifluoromethyl group via simultaneous vapor-phase chlorination and fluorination at elevated temperatures.

Procedure

- Conditions :

- Temperature: >300°C

- Mechanism :

- The reaction utilizes controlled vapor-phase conditions to ensure selective trifluoromethylation without disrupting the pyridine ring.

Advantages :

- High specificity for introducing trifluoromethyl groups.

- Minimal by-product formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used for synthesizing trifluoromethylated compounds due to their efficiency and versatility.

Procedure

- Reagents :

- Nicotinaldehyde derivative

- Trifluoromethyl-substituted phenylboronic acid

- Palladium catalyst (e.g., Pd(PPh3)2Cl2)

- Solvents :

- Dioxane

- Conditions :

- Reaction temperature: ~100°C

- Duration: ~16 hours

Steps :

- Degas the solution containing reagents and catalyst.

- Heat at ~100°C overnight.

- Cool, extract with ethyl acetate, and wash with brine.

- Purify using silica gel column chromatography.

Yield :

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| General Synthetic Approach | Nicotinaldehyde, phenylboronic acid | ~80°C for ~24 hours | 72–87 | High yield, scalable |

| Vapor-Phase Chlorination/Fluorination | Pyridine derivatives | >300°C | Variable | High specificity |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh3)2Cl2, phenylboronic acid | ~100°C for ~16 hours | 60–78 | Versatility in functionalization |

Notes on Characterization

To confirm the identity and purity of synthesized compounds, researchers use analytical techniques such as:

-

- Column chromatography using hexane/ethyl acetate mixtures purifies products effectively.

化学反应分析

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 6-(4-(Trifluoromethyl)phenyl)nicotinic acid.

Reduction: 6-(4-(Trifluoromethyl)phenyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Synthesis and Chemical Properties

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde can be synthesized through various methodologies, often involving the reaction of trifluoromethyl-substituted phenyl compounds with nicotinaldehyde. The synthesis typically employs standard organic reactions such as nucleophilic substitutions and condensation reactions.

For instance, a common synthetic route involves the use of methyl (triphenylphosphoranylidene)acetate in dichloromethane, leading to high yields of the desired product . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives of this compound have shown efficacy against various strains of Mycobacterium tuberculosis, with some modifications resulting in enhanced potency compared to the parent compound .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In studies focusing on Trypanosoma cruzi, the causative agent of Chagas disease, certain derivatives demonstrated potent activity against amastigotes, indicating potential for therapeutic applications in parasitic infections .

Antitubercular Agents

The structural modifications of this compound have led to the development of new antitubercular agents. These compounds have shown promising results in both in vitro and in vivo models, suggesting that they could serve as effective treatments for tuberculosis .

Cancer Research

Emerging studies suggest that this compound may have applications in cancer therapy as well. Its ability to interact with biological targets involved in cancer cell proliferation and survival pathways is currently under investigation. The trifluoromethyl group is believed to play a crucial role in enhancing the selectivity and potency of these compounds against cancer cells.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives:

- Antimycobacterial Activity : A study demonstrated that specific derivatives exhibited a two-log reduction in colony-forming units in mouse models of acute tuberculosis infection, showcasing their potential as effective antitubercular agents .

- Chagas Disease Treatment : Another research effort identified a lead compound based on this structure that showed high specificity and potency against T. cruzi amastigotes without significant toxicity to host cells .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde with structurally related compounds, focusing on substituent effects , reactivity , and applications .

6-Hydroxy-4-(Trifluoromethyl)nicotinaldehyde

- Structure : Features a hydroxyl (-OH) group at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the nicotinaldehyde core.

- Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the phenyl-substituted derivative.

- Applications : Explored in drug development for neurodegenerative diseases due to its improved bioavailability and interactions with neurological targets .

6-(Trifluoromethyl)nicotinonitrile

- Structure : Replaces the aldehyde (-CHO) group with a nitrile (-CN) group.

- Key Differences :

- The nitrile group is less reactive toward nucleophiles but participates in cycloaddition reactions and serves as a precursor for amines or carboxylic acids.

- The absence of an aldehyde reduces redox sensitivity, enhancing stability under basic or oxidative conditions.

- Applications : Used in materials science for designing fluorinated polymers and catalysts .

2-(Trifluoromethyl)nicotinaldehyde (CAS 387350-39-2)

- Structure : The trifluoromethyl group is at the 2-position of the pyridine ring instead of the 4-position.

- Key Differences :

- Positional isomerism alters electronic distribution: the 2-CF₃ group creates a stronger electron-deficient ring system, increasing the aldehyde’s electrophilicity.

- Steric hindrance near the aldehyde may affect reaction kinetics in crowded synthetic environments.

- Applications: More reactive in Friedländer quinoline syntheses compared to the 6-(4-CF₃-phenyl) derivative .

6-(4-Methylphenoxy)nicotinaldehyde

- Structure: Substituted with a 4-methylphenoxy (-O-C₆H₄-CH₃) group at the 6-position.

- Key Differences :

- The ether linkage (-O-) introduces flexibility and moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group.

- Lower thermal stability due to the labile ether bond under acidic conditions.

- Applications : Used in synthesizing triazolothiadiazine derivatives with antimicrobial activity .

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 116308-35-1)

- Structure : Replaces the aldehyde with a ketone (-COCH₃) group.

- Key Differences :

- Ketones are less reactive toward nucleophiles than aldehydes, limiting utility in condensation reactions.

- The methyl group adds steric bulk, reducing accessibility for further functionalization.

- Applications : Primarily serves as a building block for heterocyclic ketones in agrochemical research .

Critical Analysis of Structural and Functional Trends

- Electron-Withdrawing Effects: The -CF₃ group in 6-(4-CF₃-phenyl)nicotinaldehyde creates a more electron-deficient aromatic system than -OCH₃ or -CH₃ derivatives, favoring reactions with electron-rich partners (e.g., amines or enolates).

- Positional Isomerism : Moving the -CF₃ group from the 4- to 2-position (as in 2-CF₃-nicotinaldehyde ) increases electrophilicity but may compromise steric accessibility.

- Functional Group Interchange : Substituting -CHO with -CN or -COCH₃ shifts reactivity toward specific pathways (e.g., nitriles in click chemistry vs. aldehydes in imine formation).

生物活性

6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde, a compound featuring a trifluoromethyl group attached to a phenyl ring and a nicotinaldehyde moiety, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nicotinic acid derivatives under specific conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds with trifluoromethyl groups have been shown to exhibit enhanced potency in inhibiting serotonin uptake and other enzymatic activities due to increased hydrophobic interactions and molecular stability .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit sirtuins, a family of NAD+-dependent deacetylases that play critical roles in cellular regulation and metabolism. The compound's IC50 values indicate potent inhibitory activity, suggesting its potential as a therapeutic agent in metabolic disorders .

Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on sirtuins, this compound demonstrated an IC50 value of approximately 45 µM. This indicates moderate potency compared to other known inhibitors, positioning it as a candidate for further development in metabolic disease therapies .

Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation was conducted using various cancer cell lines. The compound showed selective cytotoxicity with an EC50 value ranging from 20 to 50 µM across different cell types. These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage and specificity is necessary to minimize off-target effects .

Data Summary

| Parameter | Value |

|---|---|

| IC50 (Sirtuin Inhibition) | ~45 µM |

| EC50 (Cytotoxicity) | 20-50 µM |

| Chemical Structure | C13H10F3N1O |

Discussion

The presence of the trifluoromethyl group significantly enhances the compound's biological activity compared to non-fluorinated analogs. This modification not only increases lipophilicity but also improves interaction with target proteins, leading to enhanced inhibition of enzymatic activities. The observed cytotoxic effects warrant further investigation into the compound's mechanism of action and potential therapeutic applications.

常见问题

Q. How should researchers address conflicting NMR data for this compound?

- Methodological Answer :

Multi-technique validation : Combine heteronuclear 2D NMR (HSQC, HMBC) with X-ray crystallography.

Computational alignment : Compare experimental chemical shifts with DFT-generated NMR parameters (e.g., using Gaussian or ORCA).

Sample purity : Reassess via HPLC or GC-MS to rule out impurities.

Dynamic effects : Variable-temperature NMR probes conformational exchange broadening signals .

Literature and Resource Guidance

Q. What databases are recommended for accessing authoritative physicochemical data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。